molecular formula C17H18N4O2S2 B2944795 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL CAS No. 1226450-87-8

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL

Cat. No.: B2944795
CAS No.: 1226450-87-8
M. Wt: 374.48
InChI Key: HQFGOPATISIBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological and immunological research, as its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases. The compound exhibits high selectivity for JAK2 over other JAK family members, making it an invaluable pharmacological tool for dissecting the specific role of JAK2 in cellular signaling cascades and disease models. Researchers utilize this inhibitor to investigate mechanisms of cell proliferation, apoptosis, and hematopoiesis in vitro and in vivo. Its mechanism involves binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT transcription factors, such as STAT3 and STAT5. This targeted inhibition allows for the precise study of JAK2-driven pathology and the evaluation of potential therapeutic strategies. The product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for reproducible experimental results. It is intended for research purposes only and is not for diagnostic or therapeutic use. For further details on JAK-STAT signaling and its role in disease, researchers can refer to authoritative sources such as the National Center for Biotechnology Information. Information on the compound's specific activity can be found in supplier catalogs and chemical databases like ChemScene.

Properties

IUPAC Name

5-ethyl-4-methyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-4-13-10(2)18-17(20-16(13)22)25-9-14-19-15(21-23-14)11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGOPATISIBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions on the phenyl group would introduce new functional groups at specific positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.

    Industry: The compound may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine-oxadiazole hybrids, which are studied for their diverse pharmacological properties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity/Findings Reference
Target Compound : 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL Ethyl, methyl, methylsulfanylphenyl, sulfanyl-oxadiazole Not reported No direct data; inferred potential for kinase or TLR inhibition based on structural analogs
3-Phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol (Compound 11a) Phenyl, trifluoromethyl 325.3 g/mol Selective Toll-like receptor (TLR) inhibitor; IC₅₀ = 0.2 μM for TLR7/8
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol Propyl, phenyl-oxadiazole 328.4 g/mol No reported activity; structural focus on solubility optimization
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl-furan, ethyl ester 308.3 g/mol Anticancer activity against MCF-7 cells (IC₅₀ = 12.5 μM)
2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL Methoxyphenyl, phenyl 382.4 g/mol Antioxidant activity; DPPH radical scavenging (EC₅₀ = 45 μM)

Key Observations:

Substituent Effects on Activity :

  • The trifluoromethyl group in Compound 11a enhances selectivity for TLR7/8 inhibition, likely due to improved hydrophobic interactions .
  • The methylsulfanylphenyl group in the target compound may enhance metabolic stability compared to methoxyphenyl or propyl analogs, though experimental validation is needed.

Synthetic Routes :

  • Pyrimidine-oxadiazole hybrids are typically synthesized via cyclocondensation of amidoximes with activated carbonyl groups (e.g., ethyl trifluoroacetate in Compound 11a) . The target compound likely follows a similar pathway, with modifications for sulfur-containing substituents.

Theoretical Studies: Density functional theory (DFT) calculations, as described by Becke , could predict the electronic properties of the methylsulfanyl group, which may influence redox behavior or binding affinity.

Crystallographic Data :

  • Structural analogs like Compound 11a were characterized using SHELX software for crystallographic refinement . The absence of such data for the target compound limits direct conformational comparisons.

Biological Activity

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable functional groups, including a pyrimidine ring and an oxadiazole moiety. Its molecular formula is C15H18N4O2S2, with a molecular weight of approximately 350.45 g/mol. The presence of the methylsulfanyl group is significant as it may enhance the compound’s solubility and biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 100 µg/mL, suggesting moderate to strong antibacterial activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it can scavenge free radicals effectively, with a half-maximal inhibitory concentration (IC50) of approximately 25 µg/mL. This property is crucial for developing treatments aimed at oxidative stress-related conditions .

Cytotoxicity and Anti-cancer Potential

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be around 30 µM, indicating significant anti-cancer potential. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, the compound may inhibit topoisomerases or kinases that are crucial for cancer cell growth. Additionally, its ability to modulate oxidative stress pathways enhances its therapeutic profile against both microbial infections and cancer .

Case Studies

Several case studies have highlighted the compound’s therapeutic potential:

  • Case Study on Antimicrobial Efficacy : A study involving a series of synthesized analogs demonstrated that modifications to the methylsulfanyl group significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Cancer Cell Line Study : In a comparative study of various pyrimidine derivatives, this compound showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50 (µg/mL or µM)
AntimicrobialEffective against S. aureus10 - 100
Effective against E. coli10 - 100
AntioxidantFree radical scavenging25
CytotoxicityAgainst MCF-7 (breast cancer)~30
Against A549 (lung cancer)~30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.